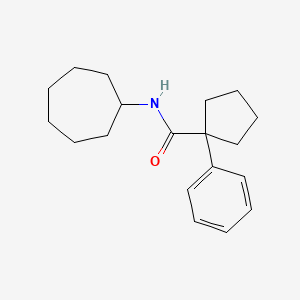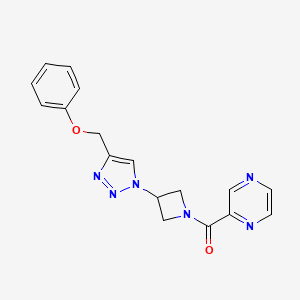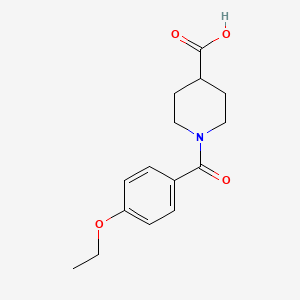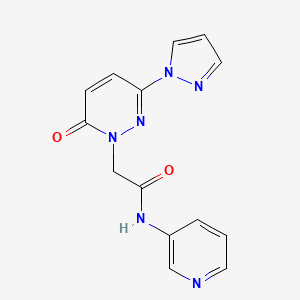![molecular formula C22H22N4O3S B2898687 N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide CAS No. 1251634-52-2](/img/structure/B2898687.png)
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MEL-18, and it belongs to the class of piperidine derivatives. MEL-18 was first synthesized in 2004 by a team of researchers led by Dr. William Lubell at the University of Montreal.
Mécanisme D'action
The mechanism of action of MEL-18 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. MEL-18 has been shown to inhibit the activity of histone methyltransferase, which is an enzyme that plays a role in the regulation of gene expression. By inhibiting this enzyme, MEL-18 may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MEL-18 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MEL-18 in lab experiments is that it is a highly specific inhibitor of histone methyltransferase. This means that it can be used to study the role of this enzyme in various cellular processes. However, one limitation of using MEL-18 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on MEL-18. One area of interest is the development of MEL-18 analogs that may have improved therapeutic properties. Another area of interest is the study of MEL-18 in combination with other drugs to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of MEL-18 and its potential therapeutic applications.
In conclusion, N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide, or MEL-18, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anticancer properties and may have potential in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, there are many potential future directions for research on MEL-18 that may lead to the development of new and effective treatments.
Méthodes De Synthèse
The synthesis of MEL-18 involves the reaction of 1-(2-thienylsulfonyl)piperidin-4-amine with 2-chloro-N-morpholin-4-ylethylpropanamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain MEL-18 in high yield and purity.
Applications De Recherche Scientifique
MEL-18 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied for its ability to inhibit the growth of cancer cells. MEL-18 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-10-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-11-30-17/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYRSRVFZERRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2898615.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2898617.png)




![propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate](/img/structure/B2898626.png)